

Technical Guide: Spectroscopic Data of Methyl 2-cyano-4-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-cyano-4-nitrobenzoate
CAS No.: 1628431-64-0; 1804177-30-7
Cat. No.: B3019543

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Executive Summary & Compound Identity

Methyl 2-cyano-4-nitrobenzoate is a highly functionalized aromatic ester used primarily as a scaffold in medicinal chemistry.^[1] Its electron-deficient ring system, characterized by three withdrawing groups (nitro, cyano, and methoxycarbonyl), imparts unique spectroscopic signatures essential for structural validation during synthesis.

Property	Detail
IUPAC Name	Methyl 2-cyano-4-nitrobenzoate
CAS Registry Number	1628431-64-0
Molecular Formula	C
	H
	N
	O
Molecular Weight	206.16 g/mol
Physical State	Solid (typically off-white to pale yellow)
Solubility	Soluble in DMSO, CDCl ₃ , EtOAc; sparingly soluble in water

Synthesis & Sample Origin

Understanding the synthetic origin is crucial for interpreting spectral impurities (e.g., residual copper or starting material). This compound is typically synthesized via a Rosenmund–von Braun reaction (cyanation) of methyl 2-chloro-4-nitrobenzoate.^[1]

Protocol (Adapted from WO2014139144):

- Reagents: Methyl 2-chloro-4-nitrobenzoate, CuCN, Pd(PPh₃)₄
- Conditions: Microwave irradiation at 150°C in DMF for 4 hours.
- Purification: Concentration under reduced pressure followed by silica gel chromatography.^[2]

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Analyst Note: Samples often contain traces of the chloro-precursor (Methyl 2-chloro-4-nitrobenzoate) if the conversion is incomplete.[1] Monitor the shift of the H-3 proton (ortho to substituent) to distinguish product from starting material.[1]

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) or GC-MS.[1]

Experimental Data

- Ionization Mode: Positive (+ve)
- Observed Molecular Ion:

207.1

[3][4]
- Retention Time (LC-MS): Late eluter on reverse phase (C18) due to lack of ionizable protons and lipophilic nature.

Fragmentation Analysis

The fragmentation pattern is dominated by the loss of the labile ester group and the nitro group.

m/z (Fragment)	Identity	Mechanism
207.1		Protonated molecular ion (Base Peak in mild ESI).[1]
176.1		Loss of methoxy group (alpha-cleavage).[1]
160.1		Loss of nitro group (common in nitroarenes).[1]
148.1		Decarboxylation/Ester loss.[1]

Infrared Spectroscopy (IR)

Method: FTIR (KBr Pellet or ATR).

The IR spectrum is diagnostic due to the distinct nitrile stretch, which is absent in the chloro-precursor.

Wavenumber (cm ⁻¹)	Assignment	Functional Group	Notes
3100 – 3050		Aromatic C-H	Weak intensity.[1]
2235 – 2245		Nitrile	Key Diagnostic: Sharp, medium intensity band.[1] Distinguishes from chloro-precursor.
1730 – 1740		Ester Carbonyl	Strong, sharp band.[1]
1535		Nitro (Asymmetric)	Strong intensity.[1]
1350		Nitro (Symmetric)	Strong intensity.[1]
1280		Ester C-O stretch	Broad/Strong.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

(Chloroform-d) or DMSO-d

[1] Frequency: 400 MHz for

H.

H NMR Interpretation

The aromatic region displays a characteristic ABC spin system (or AMX due to large chemical shift differences). The presence of three electron-withdrawing groups (EWG) shifts all protons significantly downfield (> 8.0 ppm).

Predicted/Reference Data (CDCl

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Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Logic
8.68	Doublet (d) or Singlet (s)	1H		H-3	Most Deshielded: Located between two strong EWGs (CN and NO). [1]
8.52	Doublet of Doublets (dd)	1H	,	H-5	Ortho to NO, meta to CN. [1]
8.35	Doublet (d)	1H		H-6	Ortho to Ester. [1] Shielded slightly relative to H-3/H-5 but still >8 ppm. [1]
4.08	Singlet (s)	3H	-	-OCH	Methyl ester protons. [1]

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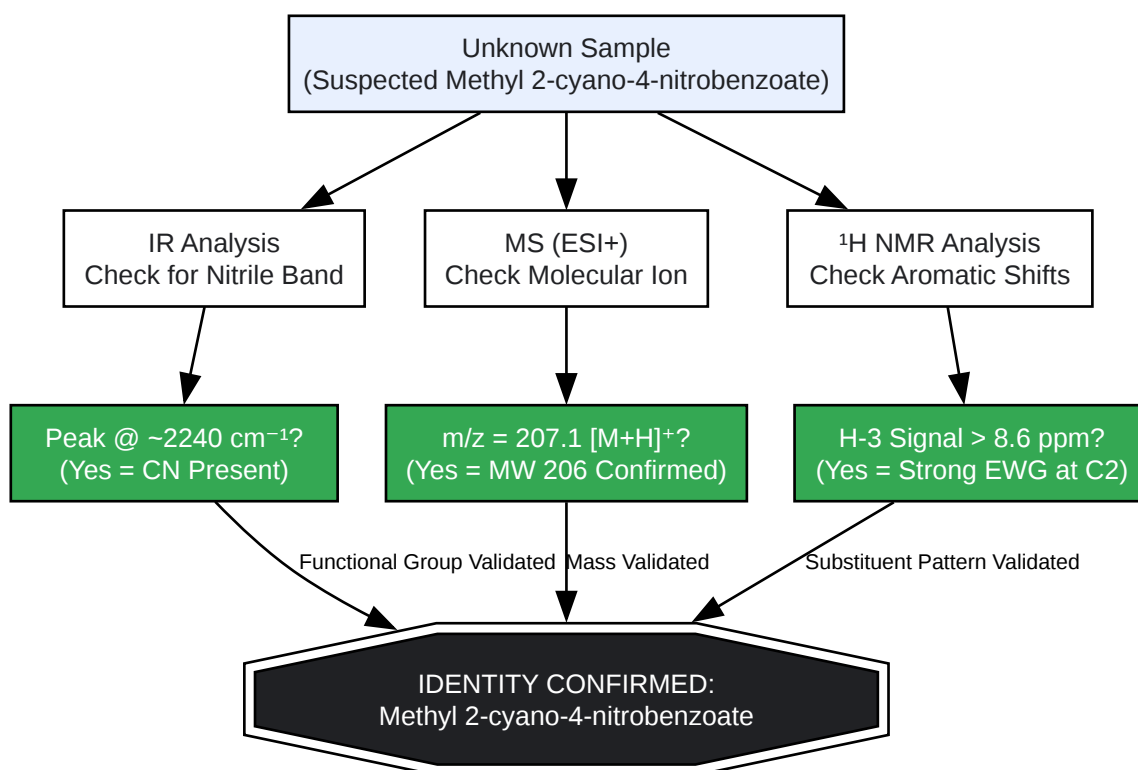
Critical Causality: The H-3 proton is the "fingerprint" signal.[\[1\]](#) In the starting material (2-chloro-4-nitrobenzoate), H-3 appears upfield relative to the product (approx.[\[1\]](#) 8.3 ppm) because Cl is less electron-withdrawing than CN.[\[1\]](#) A shift of H-3 from ~8.3 to ~8.7 ppm confirms successful cyanation.[\[1\]](#)

C NMR Data (Predicted)

- Carbonyl (C=O): ~163 ppm
- Nitrile (CN): ~116 ppm
- Aromatic C-NO₂: ~150 ppm^[1]
- Aromatic C-CN: ~114 ppm^[1]
- Methoxy (-OCH₃): ~53 ppm^[1]

Visualization: Structural Elucidation Logic

The following diagram illustrates the logical flow for confirming the structure using the spectroscopic data provided above.



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Caption: Logical workflow for the multi-modal spectroscopic validation of **Methyl 2-cyano-4-nitrobenzoate**.

References

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- General Spectroscopic Tables: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009.[1]

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